molecular formula C6H8F3N3O B6284472 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1006462-54-9

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B6284472
CAS No.: 1006462-54-9
M. Wt: 195.1
InChI Key:
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Description

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H8F3N3O. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of the trifluoroethyl group and methoxy group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
  • 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carboxylic acid

Uniqueness

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the trifluoroethyl and methoxy groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1006462-54-9

Molecular Formula

C6H8F3N3O

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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